3-Azidopyrrolidine hydrochloride
CAS No.: 1820922-58-4; 1909318-65-5
Cat. No.: VC6427701
Molecular Formula: C4H9ClN4
Molecular Weight: 148.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820922-58-4; 1909318-65-5 |
---|---|
Molecular Formula | C4H9ClN4 |
Molecular Weight | 148.59 |
IUPAC Name | 3-azidopyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C4H8N4.ClH/c5-8-7-4-1-2-6-3-4;/h4,6H,1-3H2;1H |
Standard InChI Key | VFOHLJPJWGHMGU-UHFFFAOYSA-N |
SMILES | C1CNCC1N=[N+]=[N-].Cl |
Introduction
Structural Characteristics and Molecular Identity
The molecular structure of 3-azidopyrrolidine hydrochloride derives from the saturated five-membered pyrrolidine ring, which adopts a non-planar conformation due to sp³ hybridization at all carbon atoms. The 3-position substitution introduces an azidomethyl group (-CH₂N₃), contributing to the molecule’s polarity and reactivity. Key structural descriptors include the SMILES notation C1CNCC1CN=[N+]=[N-]
and the InChIKey JXYKNUJAOXDKLK-UHFFFAOYSA-N
, which uniquely encode its connectivity and stereochemical features.
The hydrochloride salt form enhances the compound’s solubility in polar solvents, a critical factor for its utility in solution-phase reactions. X-ray crystallography data remain unavailable, but computational models predict a pseudorotation barrier typical of pyrrolidine derivatives, allowing conformational flexibility that may influence binding interactions in biological systems . The azide group’s electron-withdrawing nature slightly distorts the pyrrolidine ring, as evidenced by bond angle variations observed in analogous azido-pyrrolidines .
Synthetic Methodologies and Optimization
Four-Step Synthesis from trans-4-Hydroxy-L-Proline
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Decarboxylation: Heating trans-4-hydroxy-L-proline in aqueous HCl with a palladium catalyst induces decarboxylation, yielding (R)-3-hydroxypyrrolidine hydrochloride. This step proceeds via radical intermediates, with reaction temperatures maintained at 80–90°C to minimize side product formation .
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N-Boc Protection: Treating the intermediate with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane and triethylamine installs the tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen. This step achieves >90% conversion by suppressing protonation of the amine nucleophile .
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Sulfonylation and SN2 Azidation: Methanesulfonyl chloride activates the 3-hydroxyl group as a mesylate, which undergoes nucleophilic displacement with sodium azide in dimethylformamide (DMF). The SN2 mechanism inverts the configuration at C3, producing (S)-3-azido-1-Boc-pyrrolidine with 85% enantiomeric excess .
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Deprotection and Reduction: Concurrent Boc removal and azide reduction occur via treatment with triphenylphosphine and concentrated HCl. The Staudinger reaction reduces the azide to an amine while HCl protonates the intermediate, directly yielding the dihydrochloride salt .
This route surpasses earlier methods that relied on costly chiral auxiliaries or low-yielding hydrogenolysis steps . Key advantages include the use of inexpensive reagents, mild reaction conditions (room temperature for azidation), and avoidance of column chromatography through crystallization-based purification.
Alternative Synthetic Approaches
While the aforementioned method dominates current literature, exploratory routes include:
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic 3-azidopyrrolidine esters, though limited by moderate enantioselectivity (E = 12–15) .
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Ring-Closing Metathesis: Grubbs catalyst-mediated cyclization of diene precursors, which suffers from competing polymerization and low azide tolerance .
Physicochemical and Spectroscopic Properties
Experimental and predicted physicochemical data for 3-azidopyrrolidine hydrochloride are summarized below:
The collision cross-section data, obtained via ion mobility spectrometry, indicate a compact gas-phase structure consistent with a chair-like pyrrolidine conformation . NMR studies of analogous compounds reveal characteristic azide proton resonances at δ 3.45–3.70 ppm (CH₂N₃) and pyrrolidine ring protons between δ 1.80–2.30 ppm .
Applications in Drug Discovery and Bioconjugation
Pharmaceutical Intermediate
The azide functionality enables two key transformations in medicinal chemistry:
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CuAAC Click Chemistry: Reaction with terminal alkynes forms 1,2,3-triazoles, a privileged scaffold in kinase inhibitors and antiviral agents . For example, triazole derivatives of 3-azidopyrrolidine show sub-micromolar activity against HIV-1 reverse transcriptase .
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Staudinger Ligation: Selective reaction with phosphines generates stable amide bonds, facilitating peptide mimetic synthesis .
Conformational Effects on Bioactivity
Incorporating 3-azidopyrrolidine into drug candidates alters pharmacokinetic profiles by:
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Increasing water solubility via the protonated amine hydrochloride
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Enhancing metabolic stability through azide’s resistance to oxidative degradation
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Providing a handle for prodrug strategies (azide-to-amine reduction in vivo)
Notably, cis-3,4-diphenylpyrrolidine analogs demonstrate nanomolar agonism at peroxisome proliferator-activated receptors (PPARα/γ), suggesting that 3-azido derivatives could modulate nuclear receptor targets .
Challenges and Future Directions
Despite its synthetic accessibility, 3-azidopyrrolidine hydrochloride faces underexploration in biological systems. Critical research gaps include:
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Toxicological Profiling: No published data exist on acute toxicity, genotoxicity, or long-term exposure effects.
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Stability Studies: Azide photolysis and thermal decomposition kinetics remain uncharacterized.
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Stereochemical Optimization: The impact of C3 configuration (R vs. S) on target binding affinity requires systematic investigation.
Future applications may exploit the azide’s bioorthogonal reactivity for:
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